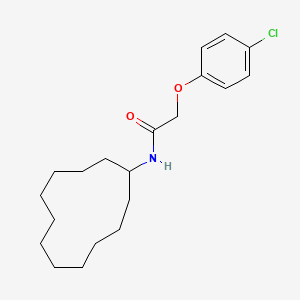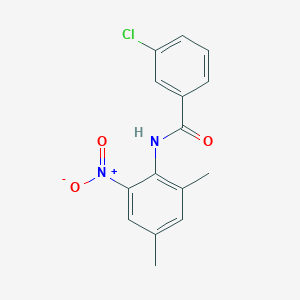
2-(4-chlorophenoxy)-N-cyclododecylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenoxy)-N-cyclododecylacetamide is an organic compound characterized by the presence of a chlorophenoxy group and a cyclododecylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-N-cyclododecylacetamide typically involves the following steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with cyclododecylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The chlorine atom on the phenoxy ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Cyclododecylamine derivatives.
Substitution: Various substituted phenoxy derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially aiding in the development of new catalytic systems.
Polymer Science: It may serve as a monomer or additive in the synthesis of specialty polymers.
Biology and Medicine:
Pharmacology: Due to its structural features, it may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe to study enzyme mechanisms or as a building block in the synthesis of bioactive molecules.
Industry:
Material Science: The compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique mechanical characteristics.
作用机制
The mechanism by which 2-(4-chlorophenoxy)-N-cyclododecylacetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenoxy group could facilitate interactions with hydrophobic pockets, while the amide linkage might participate in hydrogen bonding.
相似化合物的比较
2-(4-Chlorophenoxy)acetic acid: Shares the phenoxy group but lacks the cyclododecylamide moiety.
N-cyclododecylacetamide: Contains the cyclododecylamide group but lacks the chlorophenoxy group.
Uniqueness: 2-(4-Chlorophenoxy)-N-cyclododecylacetamide is unique due to the combination of the chlorophenoxy and cyclododecylamide groups, which confer distinct chemical and physical properties. This dual functionality can lead to unique interactions in both chemical and biological systems, making it a versatile compound for various applications.
属性
分子式 |
C20H30ClNO2 |
|---|---|
分子量 |
351.9 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)-N-cyclododecylacetamide |
InChI |
InChI=1S/C20H30ClNO2/c21-17-12-14-19(15-13-17)24-16-20(23)22-18-10-8-6-4-2-1-3-5-7-9-11-18/h12-15,18H,1-11,16H2,(H,22,23) |
InChI 键 |
LEFYMDTXYHQLFJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCCCCC(CCCCC1)NC(=O)COC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B11560780.png)
![N'-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide](/img/structure/B11560785.png)


![4-(3-methylthiophen-2-yl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11560793.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B11560796.png)
![4-[(E)-[(4-Bromophenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B11560801.png)
![N-[4-({(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}carbonyl)phenyl]heptanamide](/img/structure/B11560804.png)

![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-4-methoxybenzohydrazide](/img/structure/B11560816.png)
![N-({N'-[(E)-(4-Cyanophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B11560832.png)
acetyl}hydrazinylidene)-N-(3-methoxyphenyl)butanamide](/img/structure/B11560839.png)
![methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11560840.png)
![N'-[(3Z)-5-Bromo-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-chlorobenzohydrazide](/img/structure/B11560841.png)
